molecular formula C21H26O3 B15290123 17-Hydroxy-1,4,6-pregnatriene-3,20-dione CAS No. 66212-25-7

17-Hydroxy-1,4,6-pregnatriene-3,20-dione

Cat. No.: B15290123
CAS No.: 66212-25-7
M. Wt: 326.4 g/mol
InChI Key: PJERKBARHKFJRD-CEGNMAFCSA-N
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Description

17-Hydroxy-1,4,6-pregnatriene-3,20-dione is a synthetic steroid compound with the molecular formula C21H26O3 . It is known for its structural similarity to naturally occurring steroids and has been studied for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-Hydroxy-1,4,6-pregnatriene-3,20-dione typically involves multiple steps, starting from readily available steroid precursors. One common method involves the selective esterification of a secondary hydroxyl group at the 17-alpha position, followed by a series of chemical reactions including oxidation, reduction, and hydrolysis . The reaction conditions are often mild, and the process is designed to maximize yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include the use of protecting groups to selectively modify specific functional groups, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

17-Hydroxy-1,4,6-pregnatriene-3,20-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized steroids, while reduction can produce more saturated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 17-Hydroxy-1,4,6-pregnatriene-3,20-dione involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17-Hydroxy-1,4,6-pregnatriene-3,20-dione is unique due to its specific structural configuration and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Properties

CAS No.

66212-25-7

Molecular Formula

C21H26O3

Molecular Weight

326.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H26O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4-6,9,12,16-18,24H,7-8,10-11H2,1-3H3/t16-,17+,18+,19+,20+,21+/m1/s1

InChI Key

PJERKBARHKFJRD-CEGNMAFCSA-N

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)C=C[C@]34C)C)O

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(=O)C=CC34C)C)O

Origin of Product

United States

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